Primidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

In water, 480 mg/L at 30 °C

Very slightly soluble in water

Very slightly soluble in most organic solvents

1.04e+00 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Primidone's Mechanism of Action at GABA Receptors and Beyond

Introduction and Executive Summary

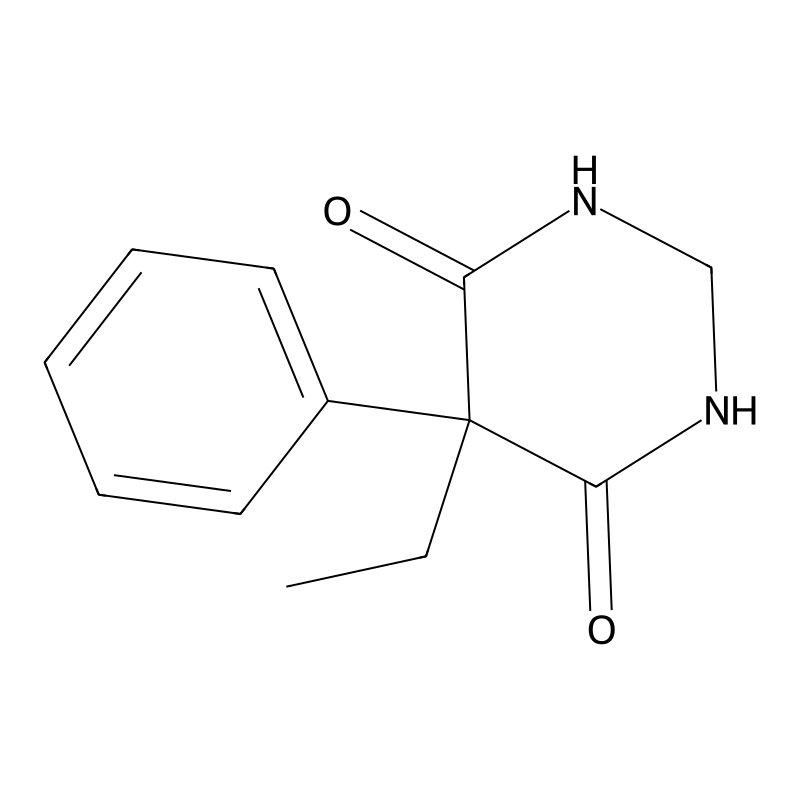

Primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) is a barbiturate-derived anticonvulsant with a complex multi-mechanistic profile that extends beyond its historical classification as a simple GABA-ergic agent. Initially developed in 1949 and approved by the FDA in 1954, this compound has maintained clinical utility for managing epilepsy syndromes and essential tremor despite the introduction of newer agents. While traditionally described as a GABA receptor modulator, contemporary research reveals a more nuanced pharmacological picture involving direct and metabolite-mediated actions, ion channel modulation, and emerging signaling pathway interactions. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms of action, synthesizing recent molecular evidence with clinical implications to guide research and therapeutic development.

The anti-seizure and tremor-suppressing effects of this compound emerge from the integrated activity of the parent compound and its two primary metabolites—phenobarbital and phenylethylmalonamide (PEMA). While early models emphasized GABA-ergic potentiation through phenobarbital, current evidence indicates that this compound itself exerts substantial direct neurophysiological effects independent of its conversion to active metabolites. Understanding the precise molecular interplay between these components remains crucial for optimizing this compound's therapeutic application and developing novel agents with improved efficacy and tolerability profiles.

Molecular Mechanisms of Action

Multi-Target CNS Actions

This compound exhibits a complex pharmacological profile involving multiple molecular targets within the central nervous system. Rather than operating through a single pathway, this compound and its metabolites interact with various receptor systems and ion channels to achieve their net clinical effect.

Table 1: Molecular Targets of this compound and Metabolites

| Target | Action | Primary Agent | Functional Outcome |

|---|---|---|---|

| GABA-A Receptor | Potentiator/Positive Allosteric Modulator | Phenobarbital (metabolite) | Increased chloride channel opening duration → membrane hyperpolarization |

| Voltage-Gated Sodium Channels | Blocker | This compound (parent drug) | Reduced neuronal excitability and repetitive firing |

| Voltage-Gated Calcium Channels | Blocker | This compound (parent drug) | Altered neurotransmitter release |

| Neuronal Acetylcholine Receptors | Antagonist | This compound (parent compound) | Reduced cholinergic transmission |

| Glutamate Receptors | Antagonist | This compound (parent compound) | Decreased excitatory neurotransmission |

| TRPM3 Cation Channels | Inhibitor | This compound (parent drug) | Attenuated thermal nociception |

The primary anticonvulsant activity of this compound involves voltage-gated sodium channel blockade, reducing the frequency of neuronal action potentials and dampening abnormal hyperexcitability. The parent compound binds to the inactivated state of sodium channels, prolonging recovery and limiting the channel availability for subsequent activation. This mechanism shares similarities with classical sodium channel-blocking antiepileptics like phenytoin and carbamazepine but exhibits distinct kinetics and voltage-dependence.

GABA-Ergic Mechanisms

The GABA-ergic effects of this compound treatment are primarily mediated through its metabolic conversion to phenobarbital, which functions as a positive allosteric modulator at GABA-A receptors. Phenobarbital binds to a distinct barbiturate site on the GABA-A receptor complex, separate from the benzodiazepine and GABA binding sites. This interaction increases the mean open duration of GABA-gated chloride channels without significantly affecting opening frequency or conductance, resulting in enhanced inhibitory postsynaptic potentials.

Recent transcranial magnetic stimulation (TMS) studies in essential tremor patients demonstrate that this compound modulates both GABA-A and GABA-B mediated intracortical circuits, evidenced by prolonged cortical silent periods and altered short-interval intracortical inhibition. These findings suggest that this compound's therapeutic effects in movement disorders involve complex GABA-ergic adaptations beyond simple receptor potentiation.

This compound's multi-mechanistic action involves direct ion channel effects and metabolite-mediated GABAergic enhancement.

Metabolic Pathways and Pharmacokinetics

Biotransformation and Active Metabolites

This compound undergoes hepatic metabolism through two primary pathways, producing active metabolites with distinct pharmacological profiles:

- Oxidative metabolism to phenobarbital (approximately 15-25% of administered dose)

- Ring cleavage to phenylethylmalonamide (PEMA)

The conversion to phenobarbital represents the clinically most significant metabolic pathway, as this metabolite accumulates with chronic administration and contributes substantially to both therapeutic and adverse effects. This transformation is mediated primarily by cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP2E1. The PEMA metabolite exhibits milder sedative properties and may contribute to overall efficacy through complementary mechanisms.

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

| Parameter | This compound | Phenobarbital | PEMA |

|---|---|---|---|

| Bioavailability | ~80% | N/A (metabolite) | N/A (metabolite) |

| Tmax (hours) | 2-4 | Delayed (metabolite) | Delayed (metabolite) |

| Protein Binding | 10-35% | ~50% | Minimal |

| Volume of Distribution | 0.5-0.8 L/kg | 0.7 L/kg | Not well characterized |

| Half-Life | 7-22 hours (adults) | 50-120 hours | 10-25 hours |

| Renal Elimination | 40-60% unchanged | 25% unchanged | Primarily renal |

| Active Metabolite | Parent compound | Yes (from this compound) | Yes (from this compound) |

Elimination Kinetics

This compound demonstrates complex elimination kinetics due to its conversion to longer-lived metabolites. The parent compound has a half-life of approximately 7-22 hours in adults, while its phenobarbital metabolite exhibits a substantially prolonged half-life of 50-120 hours. This differential creates a changing pharmacological profile during treatment initiation and necessitates careful dose titration to avoid excessive accumulation of phenobarbital. This compound is primarily eliminated renally, with 40-60% excreted unchanged in urine, and dosage adjustments are required in patients with impaired renal function.

Experimental Evidence and Methodologies

Neurophysiological Assessment Techniques

Several advanced methodologies have been employed to elucidate this compound's mechanisms of action:

Transcranial Magnetic Stimulation (TMS): Studies using TMS have demonstrated that this compound modulates cortical excitability by enhancing GABA-ergic inhibition. Specifically, this compound administration prolongs the cortical silent period (reflecting GABA-B receptor-mediated inhibition) and increases long-interval intracortical inhibition. These measures provide non-invasive in vivo assessment of this compound's effects on human cortical circuitry [1].

Magnetic Resonance Spectroscopy (MRS): GABA-edited MRS studies have investigated whether this compound administration alters GABA concentrations in brain regions relevant to essential tremor. Surprisingly, research demonstrated no significant differences in dentate nucleus GABA concentrations between ET patients taking this compound and untreated patients, suggesting that this compound's therapeutic effects may not primarily involve bulk GABA level alterations [2].

Electrophysiological Recording: In vitro patch-clamp studies have confirmed this compound's effects on voltage-gated sodium channels, showing use-dependent blockade that preferentially suppresses high-frequency neuronal firing. Similar techniques have demonstrated this compound's moderate effects on high-voltage-activated calcium channels.

Transcriptomic Profiling

Recent transcriptomic analyses have revealed that this compound induces differential gene expression in neuronal lineage cells, affecting pathways involved in calcium signaling, axon guidance, and neuronal morphology. These genomic effects converge partially with those of propranolol, suggesting shared final pathways for tremor reduction despite distinct initial molecular targets. Notably, this compound treatment influenced genes associated with TRAPPC11 and other movement disorder-related proteins [3].

Table 3: Experimental Approaches for Studying this compound Mechanisms

| Methodology | Key Findings | Technical Considerations |

|---|---|---|

| TMS | Increased cortical inhibition; GABA-A and GABA-B mediated effects | Measures net cortical excitability; cannot isolate specific receptor subtypes |

| MRS (MEGA-PRESS) | No change in dentate nucleus GABA concentrations | Limited spatial resolution; detects bulk tissue GABA, not synaptic |

| Whole-Cell Patch Clamp | Voltage-gated Na+ channel blockade; moderate Ca2+ channel effects | Direct channel assessment; artificial conditions may not reflect in vivo environment |

| RNA Sequencing | Alters expression of calcium signaling and neuronal development genes | Cell culture models may not fully replicate human brain complexity |

| Animal Behavior Models | Reduces tremor in harmaline-induced ET models | Species differences in metabolism and receptor distribution |

Clinical Implications and Considerations

GABA-ergic Effects Across Indications

The clinical manifestations of this compound's GABA-ergic activity vary significantly between patient populations and indications. In essential tremor management, this compound demonstrates convergent mechanisms with propranolol despite their different primary targets, ultimately modulating cerebellar-thalamo-cortical circuitry through both GABA-ergic and non-GABA-ergic pathways. Interestingly, the anti-tremor efficacy appears to derive primarily from the parent compound rather than its metabolites, distinguishing this application from its antiepileptic use [4].

The adverse effect profile of this compound, particularly sedation, dizziness, and acute cognitive effects, correlates strongly with its GABA-ergic actions. These effects are especially prominent during treatment initiation and often diminish with continued use. Recent evidence suggests that pre-treatment with low-dose phenobarbital can mitigate acute intolerance through functional cross-tolerance, supporting the role of GABA receptor adaptation in these adverse effects [5].

Special Population Considerations

Age-related differences in this compound response and tolerance may reflect developmental variations in GABA receptor composition and drug metabolism. Elderly patients demonstrate increased sensitivity to this compound's CNS effects, potentially due to altered receptor sensitivity, pharmacokinetic changes, or reduced compensatory mechanisms. Pediatric populations show faster this compound clearance but similar metabolic patterns compared to adults.

Emerging Research Directions

Novel Molecular Targets

Recent investigations have revealed that this compound acts as a potent inhibitor of RIPK1 kinase activity, blocking necroptosis and inflammatory signaling independent of its GABA-ergic effects. This discovery positions this compound as a potential therapeutic candidate for necroinflammatory diseases such as psoriasis, opening new avenues for drug repurposing. The demonstrated efficacy in imiquimod-induced psoriasis models highlights this compound's ability to suppress RIPK1-mediated hyperinflammation through direct kinase inhibition [6].

Transcriptomic Mechanisms

Advanced transcriptomic profiling indicates that this compound induces concerted gene expression changes affecting neuronal connectivity and calcium homeostasis. These genomic effects may underlie long-term adaptations to this compound therapy and contribute to its sustained efficacy in chronic conditions. The convergence between this compound and propranolol transcriptomic signatures suggests these diverse agents ultimately modulate shared neuronal pathways relevant to tremor pathophysiology [3].

Conclusion and Research Recommendations

This compound exemplifies the evolution of pharmacological understanding—from a simplified GABA-ergic model to a nuanced multi-mechanistic framework. The compound integrates direct ion channel modulation with metabolite-mediated GABA enhancement and newly discovered kinase inhibition, creating a complex but therapeutically valuable profile. Future research should prioritize:

- Structural studies of this compound binding sites on sodium channels and GABA receptors

- Cell-type specific effects in relevant neural circuits

- Metabolic optimization strategies to enhance efficacy while reducing adverse effects

- Clinical exploration of RIPK1 inhibition for inflammatory conditions

References

- 1. Mechanisms of tremor-modulating effects of this compound and ... [sciencedirect.com]

- 2. Effect of this compound on Dentate Nucleus Gamma ... [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic effects of propranolol and this compound converge ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Intolerance in Essential tremor: Is it More than ... [tremorjournal.org]

- 5. Does pre-treatment with phenobarbital prevent the acute ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a clinically promising candidate for the treatment of ... [pmc.ncbi.nlm.nih.gov]

primidone pharmacokinetics metabolism phenobarbital PEMA

Metabolic Pathways and Pharmacokinetic Parameters

Primidone's effects result from the parent drug and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). The metabolic relationship and primary pharmacokinetic parameters are summarized below.

This compound metabolism produces two primary active metabolites, PEMA and phenobarbital [1] [2].

| Parameter | This compound | Phenobarbital (Metabolite) | PEMA (Metabolite) | Notes & Variability |

|---|---|---|---|---|

| Bioavailability | ~60-80% [3], ~100% [4] | - | - | Rapid and complete GI absorption [1]. |

| Tmax (h) | 0.5 - 7 [2], ~3 [1], ~4 [3] | - | - | Time to peak serum concentration. |

| Volume of Distribution (L/kg) | 0.5 - 0.8 [2], 0.8 [1] | - | - | Rapid distribution to tissues [1]. |

| Protein Binding (%) | 10.8 - 13.7 [2], ~25 [4], ~35 [1] | - | - | Low to moderate binding. |

| Therapeutic Serum Concentration (μg/mL) | 5 - 12 [1] [3] | 15 - 40 [1] | - | Phenobarbital levels guide therapy [5]. |

| Elimination Half-life (h) | Adults: 7-22 [2], 10-15 [1] Children: 5-11 [2] Neonates: 8-80 [2], 23±10 [6] | Adults: 75-120 [4] Neonates: 113±40 [6] | Adults: 24-48 [3] Neonates: 35±6 [6] | Half-life varies by age; neonates have the longest [6]. | | Time to Steady State | 2-3 days [4] | 1-4 weeks [4] | 1-4 weeks [4] | Due to phenobarbital's long half-life. | | Primary Elimination Route | Urine (64% unchanged) [1], 72.9-80.6% in urine [2] | Urine | Urine | 50-70% of dose excreted as PEMA in urine [3]. | | Metabolic Pathways | Hepatic: CYP2C9, CYP2C19, CYP2E1 to phenobarbital; CYP-independent to PEMA [2]. | Further hepatic metabolism to p-hydroxyphenobarbital [6]. | - | 15-25% of this compound metabolized to phenobarbital [1] [3]. |

Key Experimental Models and Protocols

Understanding this compound's action and toxicity comes from specific experimental models that evaluate seizure protection and neurotoxicity.

Standardized mouse models for evaluating anticonvulsant activity and neurotoxicity [7].

Murine Seizure Protection and Neurotoxicity Screen

This standardized protocol identifies anticonvulsant efficacy and establishes a therapeutic index (TI = TD50 / ED50) in mice [7].

- Maximal Electroshock Seizure (MES) Test: Electrodes are applied to corneally or auricularly; a suprathreshold current (50-60 mA for mice, 0.2-second pulse) is delivered to induce tonic hindlimb extension. The ED50 is the dose protecting 50% of animals from this endpoint [7].

- Chemical Seizure Tests: The subcutaneous pentylenetetrazol (Metrazol) test uses a dose (85-100 mg/kg) to induce clonic spasms lasting over 5 seconds in 97% of controls. The ED50 is the dose blocking this clonic phase in 50% of mice. The bicuculline test may also be used [7].

- Neurotoxicity Screening: The TD50 is determined using the rotarod test (inability to maintain posture on a rotating rod) or the inclined plane test (inability to climb a wire-mesh slope). This dose causes minimal observable neurological impairment in 50% of animals [7].

Physiologically Based Pharmacokinetic (PBPK) Modeling

A PBPK model for this compound and its metabolites can be developed for humans, rats, and mice to simulate tissue concentrations and inter-species metabolic differences [8].

- Model Structure: The model comprises tissue compartments (brain, liver, kidney, muscle, etc.) connected via blood circulation. A central this compound PBPK model is linked to metabolite models through the liver compartment [8].

- Parameter Estimation: Metabolic constants (Vmax, Km) for this compound conversion to phenobarbital and PEMA are estimated by fitting model simulations to experimental plasma concentration-time data from all three species [8].

- Application: The model can simulate scenarios like prenatal exposure, quantify interspecies differences in metabolic rates (e.g., rats have a higher apparent metabolic rate for this compound to phenobarbital), and account for enzyme induction [6] [8].

Research Implications and Considerations

- Synergistic and Toxic Interactions: Research indicates that this compound and phenobarbital in combination offer a superior spectrum of activity versus either alone. However, PEMA can potentiate the neurotoxicity of this combination, lowering the therapeutic index [9].

- Neonatal Pharmacokinetics: In neonates, the half-lives of this compound and its metabolites are significantly prolonged. Notably, phenobarbital and PEMA serum levels can increase postnatally due to ongoing this compound metabolism by the newborn [6].

- Enzyme Induction and Inhibition: this compound and phenobarbital are enzyme inducers. Concurrent use of phenytoin can increase the conversion of this compound to phenobarbital. Valproic acid inhibits phenobarbital elimination, leading to elevated levels and potential toxicity [5] [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Placental transfer and pharmacokinetics of this compound and its... [link.springer.com]

- 7. This compound, phenobarbital, and PEMA: I. Seizure protection ... [pubmed.ncbi.nlm.nih.gov]

- 8. ARTICLE Physiologically Based Pharmacokinetics Model ... [sciencedirect.com]

- 9. This compound, phenobarbitai and PEMA : Neurology [ovid.com]

primidone TRPM3 channel inhibition research

Mechanism of TRPM3 Inhibition by Primidone

This compound directly inhibits the TRPM3 channel, a non-selective cation channel expressed in sensory neurons and the central nervous system. The table below summarizes the core quantitative data on this interaction:

| Parameter | Value(s) | Experimental Context | Citation |

|---|---|---|---|

| IC₅₀ (Half-maximal inhibitory concentration) | 0.6 - 1.2 μM | Inhibition of PregS-activated currents in heterologous cells and DRG neurons | [1] [2] |

| Inhibition Constant (Kᵢ) | ~240 nM (IC₅₀) | Inhibition of TRPM3 by Gβγ subunits (physiological context) | [3] |

| Therapeutic Plasma Concentrations | 5 - 12 μg/mL (approx. 23 - 55 μM) | Common range for anticonvulsant therapy | [4] |

| Dosing (Preclinical Analgesia) | 2 mg/kg/day | Intraperitoneal injection in mouse model of adenomyosis | [5] [6] |

Mechanistically, this compound acts as a negative allosteric modulator, binding to the channel and stabilizing its closed state. Recent cryo-EM structures reveal that this compound binds within the transmembrane domain of TRPM3, nestled between the voltage-sensor-like domain (VSD) and the pore domain [7] [2]. This binding site is distinct from those of agonists like pregnenolone sulfate (PregS) and the synthetic agonist CIM 0216. By binding to this site, this compound is thought to prevent the conformational changes required for channel opening, thereby blocking cation influx [7] [2].

Diagram 1: this compound allosterically inhibits TRPM3 activation. Agonists like PregS, heat, and CIM0216 bind to TRPM3, promoting channel opening and pain signaling. This compound binds to a separate site, stabilizing the closed state and preventing opening [1] [7] [2].

Detailed Experimental Protocols

To evaluate TRPM3 inhibition, researchers use a combination of in vitro and in vivo methods. Key techniques are outlined below:

In Vitro Calcium Influx Assay (Fluorometric)

This primary screening method identifies TRPM3 inhibitors by measuring intracellular calcium levels [1].

- Cell Preparation: Use HEK293 cells stably expressing TRPM3α2 (or another relevant splice variant). Seed cells onto poly-L-lysine-coated coverslips or in 384-well plates 24 hours before the experiment.

- Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4/AM, 4 μM) for 30 minutes at 37°C. Wash and resuspend cells in HEPES-buffered saline (HBS).

- Compound Application & Reading:

- Pre-incubate cells with the candidate inhibitor (e.g., this compound at various concentrations) for a set time (e.g., 2-5 minutes).

- Monitor baseline fluorescence.

- Add the TRPM3 agonist Pregnenolone Sulfate (PregS, 20-35 μM) without removing the inhibitor.

- Continuously monitor fluorescence for ~600 seconds post-agonist application.

- Data Analysis: Normalize fluorescence signals (F/F₀). Calculate the percentage inhibition of the PregS-induced calcium response for each this compound concentration. Fit the data to a Hill equation to determine the IC₅₀ value.

Diagram 2: Workflow for fluorometric calcium influx assay to measure TRPM3 activity and its inhibition [1].

Whole-Cell Patch-Clamp Electrophysiology

This technique provides biophysical characterization of channel inhibition, confirming this compound directly affects ion flow [1] [2].

- Cell Preparation: Use TRPM3-expressing HEK293 cells or isolated rodent Dorsal Root Ganglion (DRG) neurons.

- Electrophysiology Setup: Establish whole-cell configuration. Use a voltage-step protocol (e.g., from -100 mV to +100 mV) to record currents.

- Protocol:

- Record baseline currents in the absence of agonists or inhibitors.

- Apply PregS (e.g., 50-100 μM) to activate TRPM3 and record the induced currents.

- Co-apply PregS and this compound (e.g., 10 μM) to observe channel inhibition.

- Wash out compounds to assess recovery.

- Data Analysis: Analyze current-voltage (I-V) relationships. This compound typically inhibits both inward and outward currents, and its effect is often reversible upon washout [1].

In Vivo Nociception Behavioral Tests

These assays validate the analgesic effect of TRPM3 inhibition in live animal models [1] [6].

- Model Preparation:

- Chemical Pain: Inject the TRPM3 agonist PregS into the rodent hind paw.

- Inflammatory Pain: Induce inflammation by injecting Complete Freund's Adjuvant (CFA).

- Thermal Hyperalgesia: Use models like the hot plate test or tail flick test.

- Drug Administration: Administer this compound (e.g., 2 mg/kg/day intraperitoneally [6] or 50 mg/kg orally [1]) or a vehicle control.

- Behavioral Scoring:

- For PregS injection: Measure the duration of nocifensive behaviors (licking, lifting, shaking of the injected paw).

- For thermal tests: Record the latency to a pain response (paw lick, jump, or tail flick). A significant increase in latency indicates analgesia.

Validated Therapeutic Applications

Research has elucidated specific pathophysiological contexts where this compound's inhibition of TRPM3 shows therapeutic promise.

Nociception and Inflammatory Pain

TRPM3 is a key nociceptor channel in peripheral sensory neurons. This compound administration in mice:

- Reduces or abolishes PregS-induced nocifensive behaviors [1].

- Significantly attenuates heat hyperalgesia caused by inflammatory agents like CFA, without affecting core body temperature—a key advantage over other TRP channel inhibitors [1] [2].

- Alleviates neuropathic pain and chemotherapy-induced peripheral neuropathic pain in rodent models [7] [2].

Adenomyosis-Related Pain

A recent (2025) translational study provides strong evidence for a new application [5] [6]:

- Human Tissue Findings: TRPM3 expression is significantly upregulated in the endometrium of adenomyosis patients and correlates with dysmenorrhea severity.

- Animal Model Efficacy: In tamoxifen-induced adenomyosis mice, this compound (2 mg/kg/d) significantly reduced both the depth of myometrial infiltration and pain sensitivity in the hotplate test. RNA-seq analysis suggested the effect is mediated through cell cycle and division pathways.

TRPM3-Linked Neurodevelopmental Disorders

A groundbreaking discovery links gain-of-function mutations in the TRPM3 gene to a spectrum of neurodevelopmental disorders featuring intellectual disability, epilepsy, and developmental delay [7] [2].

- This compound reduces the hyperactive basal activity of mutant TRPM3 channels in cellular models.

- Clinical case reports describe significant symptom improvement in children with TRPM3-linked developmental and epileptic encephalopathy after this compound treatment, offering a promising therapeutic strategy for these conditions [7].

Conclusion and Future Directions

The body of evidence firmly establishes this compound as a potent and specific inhibitor of the TRPM3 ion channel. Its well-defined mechanism of action, supported by high-resolution structural data, and its efficacy in preclinical models of pain and neurological disease make it a compelling therapeutic candidate.

Future work should focus on:

- Translating these findings into controlled human trials for pain indications.

- Further exploring its long-term efficacy and safety in TRPM3-gain-of-function neurodevelopmental disorders.

- Developing novel analogs of this compound that retain TRPM3 inhibition while minimizing activity at other targets to improve specificity and reduce side effects.

This research underscores the value of drug repurposing and structure-guided pharmacology in developing new treatments for channelopathies and nociceptive disorders.

References

- 1. This compound inhibits TRPM3 and attenuates thermal nociception ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of neurosteroid and anticonvulsant regulation ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural and functional analyses of a GPCR-inhibited ion ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. of Inhibition by TRPM Provides a Potential Therapeutic... 3 this compound [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of TRPM3 by this compound Provides a Potential ... [dovepress.com]

- 7. Molecular basis of neurosteroid and anticonvulsant regulation of... [nature.com]

what is primidone used for in clinical practice

Mechanism of Action and Metabolic Pathway

Primidone's therapeutic effect is not from a single action, but from the combined activity of the parent compound and its two active metabolites: phenobarbital and phenylethylmalonamide (PEMA) [1] [2] [3]. The metabolic pathway and primary mechanisms are illustrated below.

This compound's metabolic activation and multi-target mechanism. this compound itself alters sodium and calcium channel transport [2]. The metabolite phenobarbital potentiates the GABA-A receptor, increasing chloride ion influx and causing neuronal hyperpolarization [4] [3]. Both this compound and phenobarbital also inhibit glutamate release and reduce NMDA receptor responsiveness [3]. PEMA contributes to the overall anticonvulsant effect with similar, though less potent, properties [1] [3].

Pharmacokinetic Profile and Dosing

Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for clinical dosing and monitoring. Key pharmacokinetic parameters and standard dosing regimens are summarized in the tables below.

| Parameter | Characteristics |

|---|---|

| Absorption & Bioavailability | Rapidly and almost completely absorbed from the GI tract. Oral bioavailability is approximately 80-100% [1] [2]. |

| Time to Peak Concentration (Tmax) | 2-4 hours after an oral dose [2]. |

| Protein Binding | Low, approximately 10-25% [1] [2]. |

| Volume of Distribution | 0.5-0.8 L/kg [2]. |

| Metabolism | Hepatic, to two active metabolites: phenobarbital and PEMA. CYP2C9, CYP2C19, and CYP2E1 isoenzymes are involved [2]. |

| Elimination Half-Life | This compound: 5-18 hours. Phenobarbital: 75-120 hours. PEMA: 16 hours [1] [2]. |

| Excretion | Primarily renal (65-80% as unchanged this compound) [4] [2]. |

| Population | Regimen for Seizure Disorders | Regimen for Essential Tremor (Off-Label) |

|---|---|---|

| Adults | Start: 100-125 mg at bedtime for 3 days. Increase gradually over 9 days to 250 mg 3-4 times daily. Max: 2 g/day [1] [4] [5]. | Start: 12.5-25 mg at bedtime. Increase slowly to 250 mg once daily or divided. Max: 750 mg/day [4] [5]. |

| Pediatric (<8 yrs) | Start: 50 mg at bedtime. Titrate gradually to 125-250 mg 3 times daily, or 10-25 mg/kg/day [4] [5]. | Not commonly used. |

| Renal Impairment | Dosing interval should be extended (e.g., every 12-24 hours based on CrCl) [4]. | Use with caution; consider dose reduction. |

Experimental and Clinical Data Insights

For researchers, understanding the evidence base and key experimental considerations is essential.

- Efficacy in Seizure Control: Open-label case series and comparison trials have demonstrated this compound's effectiveness in treating epilepsy, showing similar efficacy to phenytoin and phenobarbital in adults [1].

- Essential Tremor Management: Clinical trials established this compound as a first-line therapy for essential tremor, with low-dose regimens (50 mg/day) often as effective as higher doses in reducing tremor amplitude by approximately 50% [1] [4].

Important Safety and Monitoring Considerations

| Category | Considerations |

|---|---|

| Common Adverse Effects | Drowsiness, sedation, dizziness, ataxia, vertigo, nausea, vomiting. These often diminish with continued therapy [1] [6] [7]. |

| Serious Adverse Effects | Suicidal ideation/behavior [6] [7] [8], severe skin reactions (SJS/TEN) [1], bone demineralization (osteopenia, osteoporosis) [1] [4], megaloblastic anemia (responds to folic acid) [7] [5], and respiratory depression. |

| Drug Interactions | Extensive. This compound is a strong CYP450 enzyme inducer. Major interactions: warfarin, oral contraceptives (reduced efficacy), other CNS depressants, and many antivirals/chemotherapeutics. Check dedicated interaction tools [9] [10] [5]. |

| Contraindications | Porphyria, hypersensitivity to this compound or phenobarbital [6] [7] [5]. |

| Boxed Warning | AEDs increase the risk of suicidal thoughts and behavior [7] [8]. |

| Therapeutic Drug Monitoring | Therapeutic range for this compound: 5-12 μg/mL. Monitoring this compound and phenobarbital levels can guide therapy [4] [5]. |

Key Takeaways for Professionals

- Dual Clinical Role: this compound remains a relevant agent for seizure disorders, particularly as an alternative therapy, and is a cornerstone for essential tremor management.

- Complex Pharmacology: Its effects are mediated by a parent drug and active metabolites, creating a multi-mechanistic profile that involves GABA potentiation, glutamate modulation, and sodium channel inhibition.

- Significant Management Overhead: Successful clinical use requires careful dose titration to mitigate initial side effects, vigilant monitoring for long-term risks like bone health, and thorough review of concomitant medications due to its potent enzyme-inducing properties.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound: Side Effects, Uses, Dosage, Interactions ... [rxlist.com]

- 6. , Side Effects & Warnings this compound Uses [drugs.com]

- 7. DailyMed - this compound tablet [dailymed.nlm.nih.gov]

- 8. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 9. This compound Interactions Checker [drugs.com]

- 10. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Whitepaper: The Neuropharmacology of Primidone in Essential Tremor

Introduction

Essential Tremor (ET) is one of the most common neurological movement disorders, characterized by an involuntary, rhythmic oscillation of functionally antagonistic muscle groups, primarily during voluntary movement. While its precise etiology remains elusive, the cerebellothalamocortical (CTC) circuit is heavily implicated in its pathophysiology. Primidone, a barbiturate-derived anticonvulsant, is a first-line pharmacological agent for ET. Its efficacy is well-documented, yet its mechanism of action is multifaceted and distinct from its antiepileptic properties. This whitepaper details the current understanding of this compound's molecular and systemic actions, its active metabolites, and the key experimental evidence supporting its use.

Primary Mechanism of Action: Positive Allosteric Modulation of GABA*A Receptors

The principal mechanism by which this compound and its metabolites suppress tremor is through potentiation of GABAergic inhibition in the central nervous system, specifically within the cerebellum and inferior olive, which are critical nodes in the tremor network.

- Molecular Target: GABA*A receptor, a ligand-gated chloride ion channel.

- Mechanism: this compound's active metabolites, phenobarbital and phenylethylmalonamide (PEMA), act as positive allosteric modulators. They bind to distinct sites on the GABA*A receptor complex, enhancing the receptor's affinity for GABA and increasing the frequency and/or duration of chloride channel opening upon GABA binding.

- Physiological Outcome: Increased chloride ion influx hyperpolarizes the neuronal membrane, elevating the firing threshold and reducing neuronal excitability. This enhanced inhibition within the overactive CTC circuit is believed to dampen the oscillatory activity responsible for tremor.

The following diagram illustrates the key signaling pathway and molecular interactions.

This compound metabolism and GABAergic pathway leading to tremor suppression.

Quantitative Pharmacokinetic and Efficacy Data

The therapeutic effect of this compound is a function of the concentrations of both the parent drug and its active metabolites. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Profile of this compound and Key Metabolites

| Compound | Time to Peak Plasma Concentration (T_max, hours) | Elimination Half-Life (T_½, hours) | Protein Binding (%) | Primary Metabolic Pathway |

|---|---|---|---|---|

| This compound | ~3-4 | 10-12 | ~20 | Hepatic Oxidation (CYP2C9/2C19) |

| Phenobarbital | N/A (Metabolite) | 75-120 | ~50 | Hepatic Oxidation (CYP2C9) |

| PEMA | N/A (Metabolite) | 10-25 | Minimal | Renal Excretion |

Table 2: Clinical Efficacy of this compound in Essential Tremor (Summarized Data)

| Study Design | Dose Range (mg/day) | Primary Efficacy Endpoint | Mean Tremor Reduction vs. Baseline | Mean Tremor Reduction vs. Placebo | Key Findings |

|---|---|---|---|---|---|

| RCT, Crossover (Koller et al.) | 50 - 750 | Clinical Rating Scale (0-4) | ~50 - 60% | ~40 - 50% | Dose-dependent efficacy; 250mg often as effective as higher doses. |

| RCT, Parallel Group | 50 - 1000 | Accelerometer (Power) | ~60% | ~55% | Significant reduction in tremor amplitude; phenobarbital alone less effective. |

| Long-term Open Label | 125 - 750 | Patient Global Impression | ~40% sustained at 2 years | N/A | Tolerance develops in ~30% of patients over 1-2 years. |

Experimental Protocols for Mechanistic Validation

4.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Cerebellar Slices

- Objective: To quantify the effect of this compound and its metabolites on GABA*A receptor-mediated synaptic transmission in Purkinje cells.

- Methodology:

- Preparation: Sagittal cerebellar slices (300 µm thick) are prepared from juvenile mice/rats using a vibratome.

- Recording: Purkinje cells are visually identified for whole-cell voltage-clamp recording. The internal pipette solution contains CsCl to isolate GABA*A receptor-mediated inhibitory postsynaptic currents (IPSCs).

- Stimulation: A bipolar electrode placed in the molecular layer is used to evoke IPSCs.

- Drug Application: this compound, phenobarbital, or PEMA are bath-applied at clinically relevant concentrations (1-100 µM).

- Data Analysis: The amplitude, decay kinetics, and frequency of IPSCs are measured before, during, and after drug application. A significant increase in amplitude and/or prolongation of decay indicates positive allosteric modulation.

4.2. In Vivo Tremor Model: Harmaline-Induced Rodent Tremor

- Objective: To evaluate the anti-tremoric efficacy of this compound in a validated animal model of ET.

- Methodology:

- Model Induction: Harmaline (5-15 mg/kg, i.p.) is administered to rodents to induce a transient, robust action tremor by rhythmically activating inferior olivary neurons.

- Drug Pretreatment: this compound (10-100 mg/kg, i.p. or p.o.) is administered 60-90 minutes before harmaline injection. Control groups receive vehicle.

- Tremor Quantification: Tremor is measured using a piezoelectric accelerometer attached to the animal's limb. Data is analyzed for tremor power in the 8-12 Hz frequency band.

- Outcome Measure: The primary endpoint is the percent reduction in tremor power in the this compound group compared to the vehicle control group. Co-administration of a GABA*A antagonist (e.g., bicuculline) can be used to confirm the mechanism.

4.3. Human Neurophysiology: Accelerometry and Electromyography (EMG)

- Objective: To objectively measure the effect of this compound on tremor characteristics in human subjects.

- Methodology:

- Subject Selection: Patients with a confirmed diagnosis of ET are recruited.

- Instrumentation: Tri-axial accelerometers are placed on the most affected hand. Surface EMG electrodes are placed on the forearm flexor and extensor muscles.

- Protocol: Patients perform standardized tasks (postural holding, finger-to-nose) at baseline and after reaching a stable this compound dose.

- Data Analysis: Accelerometer data is used to calculate tremor amplitude (root-mean-square) and frequency. EMG data is analyzed for burst frequency, duration, and coherence between muscle pairs. A reduction in amplitude and altered burst pattern indicate drug efficacy.

Additional Mechanisms and Research Frontiers

Beyond GABA potentiation, research suggests other contributory mechanisms:

- Voltage-Gated Sodium Channel Blockade: this compound and phenobarbital exhibit state-dependent blockade of neuronal voltage-gated sodium channels, stabilizing hyperexcitable membranes.

- Voltage-Gated Calcium Channel Inhibition: this compound may reduce calcium influx through T-type and P/Q-type channels, which are critical for pacemaker activity in the inferior olive.

- Glutamate Modulation: Some evidence points to a minor reduction in excitatory neurotransmission, though this is less characterized.

The experimental workflow for a comprehensive mechanistic study integrating these pathways is outlined below.

Integrated workflow for validating this compound's multi-target mechanism of action.

Conclusion

primidone phenobarbital active metabolites differential effects

Metabolic Pathways and Pharmacokinetic Profiles

Primidone is not merely a prodrug; it possesses intrinsic anticonvulsant activity and follows a defined metabolic pathway [1] [2] [3]. The table below summarizes the key characteristics of this compound and its active metabolites.

| Compound | Primary Route of Formation | Key Pharmacokinetic Parameters | Proposed Primary Mechanisms of Action |

|---|

| This compound (Parent Drug) | N/A (administered) | Half-life: 5-18 hours [4] Protein Binding: ~10-25% [2] [4] Vd: 0.5-0.8 L/kg [2] | Binds to voltage-gated sodium channels, limiting high-frequency repetitive firing of action potentials [1] [5]. | | Phenobarbital (Major Metabolite) | Hepatic oxidation of this compound (15-25% of dose) [1]. | Half-life: 75-120 hours [4] Protein Binding: ~45% [6] Vd: ~0.7 L/kg [6] | Potentiates GABAA receptor activity, increasing chloride channel opening and causing neuronal hyperpolarization [1] [5]. | | PEMA (Phenylethylmalonamide) | Hepatic cleavage of this compound [1]. | Half-life: ~16 hours [4] | Weak independent anticonvulsant; may potentiate effects of phenobarbital [5] [6]. |

The metabolic relationship and proposed primary mechanisms of action for these compounds can be visualized as a pathway. Note that this compound itself is administered and is not formed from another drug.

This compound metabolism produces two active metabolites.

Differential Pharmacological and Clinical Effects

The unique properties of each compound translate to distinct clinical profiles.

| Feature | This compound (Parent) | Phenobarbital (Metabolite) |

|---|---|---|

| GABAA Receptor Action | Does not directly act on GABAA receptors [2] [5]. | Primary mechanism; potentiates GABAergic inhibition [1] [5]. |

| Evidence in Essential Tremor | Superior to both placebo and phenobarbital; effect is independent of its metabolite [7]. | Not better than placebo at serum levels achieved via this compound metabolism [7]. |

| Acute Tolerability | High incidence of initial dizziness, ataxia, nausea, and sedation [5] [6]. | Sedation is common, but acute intolerance is less pronounced than with this compound [6]. |

| Chronic Cognitive Effects | Contributes to long-term cognitive impairment and sedation, largely attributed to phenobarbital accumulation [6]. | Major contributor to long-term adverse effects like cognitive impairment and memory issues [6]. |

Experimental Approaches for Differentiation

Several methodological strategies are key to elucidating the independent effects of this compound and its metabolites.

- 1. Use of Specific Metabolic Inhibitors: Co-administrating this compound with drugs that inhibit cytochrome P450 enzymes (e.g., CYP2C9/CYP2C19 inhibitors) can alter the conversion rate of this compound to phenobarbital, allowing researchers to study the effects of the parent drug in relative isolation [2].

- 2. Direct Compound Administration: The foundational evidence for this compound's independent effect comes from double-blind, crossover trials that directly compare administered this compound to administered phenobarbital and a placebo [7].

- 3. Monitoring Serum Concentrations: Correlating observed clinical effects (both therapeutic and adverse) with serum levels of this compound, phenobarbital, and PEMA is a classic pharmacodynamic approach [1] [6].

- 4. In Vitro Electrophysiology: Studies on neuronal cultures or brain slices apply this compound and its metabolites directly to tissue while measuring effects on action potential firing or postsynaptic currents, isolating cellular mechanisms [1] [5].

Conclusion and Research Implications

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Formation of active metabolites of anticonvulsant drugs. A ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Phenobarbital and this compound [basicmedicalkey.com]

- 7. Double-blind comparison of this compound and phenobarbital ... [pubmed.ncbi.nlm.nih.gov]

primidone therapeutic range serum levels

Analytical Methods for Determination

The accurate measurement of primidone and phenobarbital levels relies on robust analytical techniques. Here are common methodologies used in clinical and research settings.

| Method Type | Technology/Principle | Key Features |

|---|---|---|

| Immunoassay | Homogeneous Enzyme Immunoassay | Used for this compound; based on competition between drug in sample and enzyme-labeled drug for antibody binding sites [1] [2]. |

| Kinetic Interaction of Microparticles (KIMS) | Particle-Enhanced Turbidimetric Inhibition Immunoassay | Used for phenobarbital; based on competitive reaction between drug in sample and drug conjugate for antibody on microparticles [1] [2]. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) or tandem Mass Spectrometry | Highly specific and sensitive; can simultaneously quantify multiple drugs and metabolites; considered a gold standard [3] [4]. |

Detailed Experimental Protocol for LC-MS/MS

Advanced research laboratories employ fully automated, high-throughput methods for therapeutic drug monitoring. The following workflow visualizes a validated LC-MS/MS protocol for simultaneous Antiepileptic Drug (AED) analysis:

High-throughput LC-MS/MS workflow for AED analysis.

This method was systematically validated according to FDA and EMA guidelines, demonstrating excellent linearity (R² > 0.99), precision (<15% at LLOQ, <10% between-run), and accuracy within ±10% of nominal concentrations [4].

Clinical and Research Monitoring Protocols

Effective application of therapeutic ranges requires standardized sampling and informed interpretation.

- Optimal Sampling Time: For accurate monitoring, the blood specimen should be drawn just before the next dose is administered (trough level) [1] [2].

- Time to Steady-State: It takes approximately two weeks after initiating therapy to reach steady-state concentrations, at which point blood levels can be optimally correlated with clinical response [1] [2].

- Refined Therapeutic Targets: At steady-state, optimal response in adults is associated with this compound levels of 9.0 to 12.5 mcg/mL and phenobarbital levels of 20.0 to 40.0 mcg/mL. For children under 5, the targets are slightly lower: 7.0 to 10.0 mcg/mL for this compound and 15.0 to 30.0 mcg/mL for phenobarbital [1] [2].

- Toxicity and Active Metabolites: Toxicity from this compound therapy is primarily due to the accumulation of its metabolite, phenobarbital [1] [2]. The most common adverse effects of this compound itself are sedation, drowsiness, ataxia, diplopia, and nystagmus [5].

References

- 1. PRMB - Overview: this compound and Phenobarbital, Serum [mayocliniclabs.com]

- 2. Test ID: PRMB this compound and Phenobarbital, Serum [therapeutics.testcatalog.org]

- 3. Optimization and development of a green high ... [pubs.rsc.org]

- 4. Implementation and validation of a 24/7 system for the ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Application Note: Primidone Dosing Protocol for Essential Tremor Research

Introduction and Clinical Significance

Essential tremor (ET) represents one of the most prevalent movement disorders worldwide, with a progressive increase in prevalence with age, affecting approximately 6% of the population aged 60-65 years. [1] Primidone, initially developed as an anticonvulsant in 1949 and approved by the FDA in 1954, has emerged as a first-line pharmacological treatment for essential tremor since the 1980s. [2] Despite the introduction of numerous newer antiepileptic medications, this compound has maintained its position as a core therapeutic agent for ET due to its demonstrated efficacy in reducing tremor amplitude, particularly in the upper limbs. [3] [2] The American Academy of Neurology guidelines assign this compound a Level A recommendation (effective) for essential tremor treatment, placing it alongside propranolol as one of only two front-line oral medications for this condition. [4] [1]

The clinical significance of this compound in essential tremor management extends beyond its tremor-reducing properties to encompass its unique pharmacological profile and mechanistic actions that differentiate it from other treatment options. While not all patients respond adequately to this compound, clinical trials have demonstrated that some patients achieve non-symptomatic tremor levels, an effect rarely observed with propranolol treatment. [3] Research indicates that this compound retains at least part of its tremorolytic effect for up to one year, though some loss of efficacy during long-term administration has been reported. [5] The drug's value in the research setting lies in its dual utility as both a therapeutic agent and a pharmacological tool for investigating the neurobiological underpinnings of essential tremor, particularly those involving GABAergic systems and cerebellar circuitry.

Dosing Protocols and Administration Guidelines

Adult Dosing Protocol

The administration of this compound for essential tremor requires careful dose titration to balance efficacy with tolerability, as initial dosing often produces acute adverse reactions in treatment-naïve patients. [6] The following protocol outlines the standard approach for initiating and maintaining this compound therapy in adult essential tremor patients:

Table 1: this compound Dosing Protocol for Essential Tremor in Adults

| Treatment Phase | Dosage | Frequency | Duration | Key Considerations |

|---|---|---|---|---|

| Initiation | 12.5-25 mg | Once daily at bedtime | 3 days | Start with lowest possible dose to minimize acute reactions |

| Initial Titration | 12.5-25 mg | Daily or weekly increments | 1-3 weeks | Increase by 12.5-25 mg every 1-3 days or weekly as tolerated |

| Maintenance Range | 50-250 mg | Once daily or divided doses | Long-term | Single daily dose sufficient for lower requirements; divide doses >250 mg/day |

| Maximum Dose | 750 mg/day | Divided doses | Long-term | Do not exceed 750 mg/day for essential tremor (lower than seizure dosing) |

For research protocols, this compound is typically initiated at exceptionally low doses (12.5-25 mg) administered at bedtime to mitigate initial adverse effects while allowing assessment of early response. [2] [4] The dosage may be gradually increased by 12.5-25 mg increments every 1-3 days or weekly based on individual tolerance and therapeutic response. [7] [2] Most patients achieve optimal tremor control at approximately 250 mg/day, though some may require higher doses up to the maximum recommended 750 mg/day for essential tremor. [4] Doses exceeding 250 mg daily should be administered in divided doses (2-3 times daily) to maintain stable drug levels and minimize peak-dose side effects. [7]

Special Population Dosing

Table 2: Dose Adjustments for Special Populations

| Population | Dosing Adjustment | Clinical Monitoring | Precautions |

|---|---|---|---|

| Elderly Patients | Lower starting dose (12.5 mg); slower titration | Increased vigilance for sedation, confusion, ataxia | Atypical excitement or restlessness may occur; greater sensitivity to effects |

| Renal Impairment (CrCl >50) | Usual dose every 12 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |

| Renal Impairment (CrCl 10-50) | Usual dose every 12-24 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |

| Renal Impairment (CrCl <10) | Usual dose every 24 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |

| Hepatic Impairment | No specific guidelines; use with caution | Liver function tests, drug accumulation signs | May require dose reduction; monitor for enhanced adverse effects |

| Pediatric Patients | Not well-established for ET; 10-25 mg/kg/day for seizures | Heightened monitoring for behavioral changes, sedation | Limited data for essential tremor treatment in children |

Geriatric patients require particular attention when initiating this compound therapy, as they demonstrate greater sensitivity to the medication's effects and may experience atypical presentations such as excitement or restlessness rather than expected sedation. [2] For patients with renal impairment, dosing intervals should be extended based on creatinine clearance, with regular monitoring of treatment response and potential adverse effects. [2] While specific guidelines for hepatic impairment are not well-defined, caution is advised in this population due to this compound's metabolism, and dose reduction may be necessary based on clinical response and signs of drug accumulation.

Efficacy Data and Clinical Response

Therapeutic Efficacy and Time Course

Clinical studies demonstrate that this compound produces a significant reduction in tremor magnitude, with efficacy comparable to propranolol for hand tremor. [3] [4] The therapeutic response to this compound follows a distinctive time course characterized by rapid initial improvement followed by sustained long-term benefit with possible tolerance development. Accelerometric evaluations confirm that tremor reduction remains statistically significant compared to placebo for up to 12 months of continuous treatment. [5] However, some studies utilizing physician assessment, patient self-reporting, and performance tests suggest a partial loss of efficacy during extended administration, though benefits remain clinically meaningful. [5]

The magnitude of tremor reduction achievable with this compound can be substantial, with some patients experiencing tremor reduction to non-symptomatic levels—an effect rarely observed with propranolol monotherapy. [3] This robust efficacy must be balanced against the adverse effect profile, which frequently includes acute reactions such as nausea, vertigo, and sedation during treatment initiation. Research indicates that approximately one-third of ET patients discontinue this compound due to adverse effects or perceived suboptimal efficacy. [6] For patients who tolerate this compound but experience inadequate tremor control, combination therapy with propranolol may provide enhanced benefit, particularly for head tremor. [4] [1]

Predictors of Treatment Response

Emerging research has identified potential predictive factors for this compound response in essential tremor patients. A recent prospective observational study employing transcranial magnetic stimulation found that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicted improved response to this compound treatment. [8] This suggests that cerebellar integrity may influence therapeutic outcomes with this compound and provides a potential biomarker for treatment selection in research protocols.

Table 3: Clinical Efficacy and Response Predictors of this compound in Essential Tremor

| Efficacy Parameter | Response Data | Clinical Implications |

|---|---|---|

| Overall Response Rate | 50-60% of patients experience significant improvement | Similar efficacy to propranolol; allows for individualized treatment selection |

| Hand Tremor Reduction | Significant reduction in magnitude; comparable to propranolol | Primary therapeutic indication; robust evidence base |

| Head Tremor Response | No consistent attenuation; variable response | Limited efficacy; consider alternative treatments (e.g., botulinum toxin) |

| Time to Initial Response | Often within first week of therapy | Rapid onset beneficial for clinical trials with shorter duration |

| Long-Term Efficacy | Sustained significant reduction at 12 months (accelerometric) | Maintains effect over extended period despite possible partial tolerance |

| Predictors of Positive Response | Better baseline eyeblink classical conditioning (EBCC) | Potential biomarker for patient selection in research protocols |

Mechanisms of Action and Pharmacokinetics

Pharmacological Targets and Tremor Reduction

The precise mechanism of action underlying this compound's antitremor effects continues to be elucidated, though recent research has significantly advanced our understanding of its central nervous system targets. This compound appears to exert its therapeutic effects through multiple complementary mechanisms:

Voltage-gated sodium channel blockade: this compound binds to centrally located voltage-gated sodium channels, inhibiting the repetitive firing of action potentials that may contribute to tremor generation. [2] [8]

GABA receptor modulation: this compound activates the gamma-aminobutyric acid (GABA)-A receptor complex with chloride ionophore, extending the frequency of chloride channel opening and causing neuronal hyperpolarization. [2]

Intracortical circuit modulation: Recent evidence indicates that this compound modulates both GABA-A and GABA-B intracortical circuits, with its therapeutic effect correlated with decreased corticospinal excitability, prolongation of cortical silent period, increased long-interval intracortical inhibition, and enhanced short afferent inhibition. [8]

The parent compound this compound itself possesses intrinsic pharmacological activity and contributes significantly to the antitremor effects, independent of its major metabolites. [2] [6] This is particularly important since the anti-tremor efficacy does not correlate with serum concentrations of this compound or its derived phenobarbital. [3] Recent research has also identified that this compound inhibits TRPM3 (transient receptor potential melastatin 3) and attenuates thermal nociception, suggesting potential additional mechanisms that warrant further investigation. [2]

Figure 1: Proposed Mechanisms of this compound Action in Essential Tremor. This compound exerts antitremor effects through multiple central mechanisms including sodium channel blockade, GABA receptor activation, and modulation of intracortical circuits, leading to reduced corticospinal excitability and tremor amplitude.

Pharmacokinetic Profile

This compound demonstrates favorable absorption characteristics, with rapid and complete gastrointestinal absorption achieving peak blood concentrations within approximately 3 hours. [2] The drug displays a biphasic metabolic pathway, undergoing oxidation to form phenobarbital (15-25% of administered dose) and ring cleavage to yield phenylethylmalonamide (PEMA), both active metabolites with their own pharmacological profiles. [2] The specific CYP450 isoforms responsible for this compound metabolism remain unidentified, representing a knowledge gap in our understanding of its metabolic processing.

The elimination profile of this compound includes a half-life of 10-15 hours, achieving steady state within 1-2 days, with primarily renal excretion (approximately 64% unchanged drug). [2] The pharmacokinetics demonstrate important population-specific variations, with neonates exhibiting longer half-lives due to larger volume of distribution and reduced metabolic capacity, while elderly patients may experience prolonged half-lives due to age-related metabolic declines. [2] this compound readily crosses both the blood-brain and placental barriers, with significant distribution into breast milk, necessitating careful consideration in women of childbearing potential. [2]

Experimental Research Protocols

Preclinical Assessment Models

For drug development professionals investigating this compound analogues or novel formulations, established preclinical models provide valuable platforms for efficacy and safety assessment:

In vivo tremor models: Utilize harmaline-induced tremor in rodents as a screening model for essential tremor medications, measuring tremor frequency and amplitude before and after drug administration.

Cerebellar electrophysiology: Employ transcranial magnetic stimulation (TMS) protocols in animal models to assess changes in corticospinal excitability, cortical silent period, and intracortical inhibition following this compound administration. [8]

Eyeblink classical conditioning (EBCC): Implement EBCC as a predictive biomarker for this compound response, based on human evidence correlating baseline cerebellar-dependent learning with treatment outcomes. [8]

Dosage conversion from human to animal models should account for species-specific metabolic differences, typically starting with equivalent mg/kg doses based on body surface area calculations rather than simple weight-based conversion.

Clinical Trial Methodologies

For researchers designing clinical trials of this compound for essential tremor, the following methodological considerations are recommended based on successful previous study designs:

Tremor assessment: Combine accelerometric measurements with clinical rating scales (e.g., Fahn-Tolosa-Marin Tremor Rating Scale) and performance-based tests (spiral drawing, water pouring) for comprehensive tremor evaluation. [3] [5]

Dosing protocol: Implement a standardized titration schedule starting with low doses (12.5-62.5 mg/day) and increasing gradually over 2-4 weeks to the target therapeutic range (250-750 mg/day). [3] [7] [4]

Response monitoring: Schedule assessments at baseline, after initial titration (2-4 weeks), and at regular intervals during maintenance therapy (3, 6, and 12 months) to evaluate both acute and long-term effects. [5]

Recent research indicates that TMS parameters (resting and active motor thresholds, cortical silent period, intracortical inhibition/facilitation) serve as valuable biomarkers for monitoring this compound's central effects and correlate with therapeutic response. [8] Additionally, serum level monitoring of this compound and its metabolites, while not correlated with efficacy, may help identify rapid metabolizers or assess adherence in clinical trials. [3]

Figure 2: Recommended Clinical Trial Protocol for this compound in Essential Tremor. This workflow outlines key assessment timepoints and dosing strategy for evaluating this compound efficacy in clinical research settings.

Formulation and Drug Interaction Considerations

Pharmaceutical Development Challenges

The formulation characteristics of this compound present specific challenges for drug development professionals. This compound is a white crystalline powder with poor water solubility (1:2000), slight alcohol solubility (1:200), and better solubility in alkaline solutions. [2] These properties influence bioavailability considerations and may impact formulation strategies for novel drug delivery systems. Currently, this compound is available in 50 mg, 125 mg, and 250 mg tablet formulations, with the lower strength (50 mg) particularly valuable for the slow titration required in essential tremor patients. [7] [2]

Research into this compound analogs or improved formulations should address the significant adverse effect profile that limits tolerability, particularly the acute reactions occurring with treatment initiation. Strategies such as extended-release formulations or prodrug approaches may mitigate these initial adverse effects while maintaining therapeutic efficacy. Additionally, the tolerance development observed during long-term therapy suggests potential neuroadaptation mechanisms that warrant investigation in the context of formulation development.

Drug Interaction Challenges

This compound demonstrates substantial drug interaction potential due to its potent induction of hepatic cytochrome P450 enzymes, particularly CYP3A4, and uridine diphosphate glucuronosyltransferase (UGT) enzymes. [7] These interactions present significant challenges for clinical management and research protocols:

Contraindicated combinations: this compound is contraindicated with numerous medications including antiretrovirals (atazanavir, doravirine), antivirals (elbasvir/grazoprevir), novel antineoplastics (lorlatinib, cobimetinib), and others due to potentially dangerous reductions in concentrations of these concomitant medications. [7]

Hormonal interactions: this compound significantly reduces concentrations of estradiol and dienogest, potentially compromising oral contraceptive efficacy. [7]

Complex metabolic profile: As this compound is metabolized to phenobarbital, which itself induces metabolic enzymes, the drug demonstrates a complex and potentially unpredictable interaction profile with medications affected by enzyme induction.

For research protocols, careful medication reconciliation is essential, with particular attention to substances metabolized by CYP3A4, CYP1A2, and UGT enzymes. Therapeutic drug monitoring may be warranted for concomitant medications with narrow therapeutic indices when administered alongside this compound.

Conclusion and Research Directions

This compound remains a foundational treatment for essential tremor despite four decades of clinical use, underscoring its important role in managing this common movement disorder. The carefully structured dosing protocol—initiating with low doses and employing gradual titration—represents a critical component for balancing efficacy and tolerability in both clinical practice and research settings. Recent advances in understanding this compound's mechanisms of action, particularly its effects on GABAergic intracortical circuits and the predictive value of cerebellar conditioning paradigms, provide promising directions for future research and drug development.

Important research gaps persist regarding the neurobiological basis for this compound intolerance in essential tremor patients compared to epilepsy populations, the potential development of tolerance with long-term administration, and the optimal strategies for combining this compound with other therapeutic agents. [6] Additionally, the potential application of pharmacogenomic approaches to identify patients most likely to respond to this compound or develop adverse effects represents an promising avenue for personalized medicine in essential tremor treatment. As one of only two first-line medications for this common condition, continued research into this compound's mechanisms and optimized delivery approaches remains highly relevant for drug development professionals and movement disorder researchers.

References

- 1. Treatment of Essential Tremor - - Practical Neurology [practicalneurology.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound in essential tremor of the hands and head [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for management of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the long-term treatment of essential tremor [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Intolerance in Essential tremor: Is it More than ... [tremorjournal.org]

- 7. Mysoline (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 8. Mechanisms of tremor-modulating effects of this compound and ... [sciencedirect.com]

Application Notes: Primidone in Animal Models

These notes provide a consolidated reference for the administration of primidone in preclinical research, focusing on its repurposing as a Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor.

Table 1: this compound Dosing Protocols in Animal Models

| Disease Model | Indication / Mechanism | Dosing Regimen | Route of Administration | Key Experimental Findings | Source Study |

|---|

| Imiquimod (IMQ)-induced Psoriasis-like Inflammation | RIPK1 inhibition for anti-inflammatory & anti-necrotic effects | Preventive: 5 days pre-IMQ via drinking water. Therapeutic: Upon visible inflammation (e.g., Day 2 post-IMQ). | Oral (drinking water) | ↓ Skin inflammation (PASI score) ↓ Epidermal thickness ↓ Spleen weight (splenomegaly) ↓ RIPK1 phosphorylation (p-Ser166/T169) | [1] [2] | | SOD1G93A Amyotrophic Lateral Sclerosis (ALS) | RIPK1 inhibition for neuroprotection | 25 mg/kg/day from 10 weeks of age until end-stage. | Oral (gavage/diet) | Delayed symptom onset Improved motor performance Reduced body weight loss Restored myelin sheath density in spinal cord | [3] |

Table 2: Key Experimental Parameters and Assessments

| Parameter Category | Specific Metrics and Methods |

|---|

| In Vivo Efficacy Assessment | • Psoriasis Area and Severity Index (PASI): Daily scoring of skin redness, scaling, and thickness. • Histopathology: Epithelial thickness measurement and observation of rete ridges in skin samples. • Motor Function (ALS): Onset of symptoms, motor performance scores, body weight monitoring. • Organ Analysis: Spleen weight and size measurement. | | Molecular & Biomarker Analysis | • Western Blot: Analysis of RIPK1 activation via phosphorylation (p-Ser166/T169). • Immunostaining: p-S166 RIPK1 in spinal cord tissues. • Cytokine Profiling: Plasma levels of proinflammatory cytokines (e.g., from macrophages and dendritic cells). • ELISA: Serum levels of RIPK1 and IL-8 (in ALS models). | | Formulation & Pharmacokinetics | • Administered via drinking water or oral gavage/diet. Doses (25 mg/kg/day in mice) are considerably lower than the maximum doses used in human epilepsy (up to 2 g/day), reflecting the repurposed mechanism. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol for the Imiquimod (IMQ)-Induced Psoriasis Model

This protocol is used to evaluate the preventive and therapeutic effects of this compound on psoriasis-like skin inflammation [1] [2].

- Animal Model: Murine model (e.g., C57BL/6 mice).

- Disease Induction: Daily application of imiquimod (IMQ) cream (e.g., 5%) on the shaved dorsal skin for several consecutive days.

- This compound Administration:

- Preventive Cohort: Administer this compound dissolved in drinking water, starting five days before the first IMQ application.

- Therapeutic Cohort: Begin this compound administration upon first signs of inflammation (e.g., skin redness and scaling, typically after two days of IMQ treatment).

- Tissue Collection: Collect skin samples (for histology and protein analysis) and spleens (for weight and protein analysis) at the endpoint of the experiment.

- Key Readouts:

- Clinical Scoring: Daily PASI score assessment.

- Histology: H&E staining of skin sections to measure epidermal thickness.

- Molecular Analysis: Western blot analysis of spleen or skin protein extracts using a custom-made anti-pSer166/T169 RIPK1 antibody to confirm target engagement [1].

Protocol for the SOD1G93A ALS Model

This protocol is used to assess the neuroprotective effects of this compound in a transgenic mouse model of ALS [3].

- Animal Model: SOD1G93A transgenic mice.

- This compound Administration:

- Begin treatment at a presymptomatic stage (e.g., 10 weeks of age).

- Administer this compound orally at a dose of 25 mg/kg/day until the mice reach the humane endpoint.

- Behavioral and Functional Assessments:

- Monitor and record the age of symptomatic onset.

- Perform regular motor performance tests (e.g., rotarod, grip strength).

- Track body weight weekly as an indicator of overall health.

- Tissue Collection and Analysis:

- Collect spinal cord tissue at the endpoint.

- Histology: Analyze the integrity of the myelin sheath (e.g., by measuring g-ratio).

- Immunostaining: Detect cells with activated RIPK1 using p-S166 RIPK1 antibodies.

The diagram below illustrates the workflow for these two primary animal model studies.

Mechanism of Action: RIPK1 Inhibition

This compound's efficacy in these models is attributed to its potent inhibition of RIPK1 kinase activity. The diagram below illustrates the molecular signaling pathway targeted by this compound.

In vitro kinase assays have demonstrated that this compound directly blocks RIPK1 enzymatic activity, with ~50% inhibition achieved at 0.1–1 µM and complete inhibition at concentrations ≥10 µM [3]. This inhibition prevents RIPK1-dependent apoptosis (RDA), necroptosis, and the subsequent hyperinflammatory response [4].

Conclusion

The compiled data supports this compound as a clinically promising candidate for drug repurposing. Its well-established safety profile and these robust preclinical results provide a strong rationale for evaluating this compound in clinical trials for RIPK1-driven diseases such as psoriasis, ALS, and other necroinflammatory conditions [1] [3] [4]. The provided protocols and data tables offer a foundation for designing further investigative studies.

References

- 1. This compound: a clinically promising candidate for the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 2. a clinically promising candidate for the treatment of psoriasis [pubmed.ncbi.nlm.nih.gov]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks RIPK1-driven cell death and inflammation [nature.com]

Quantitative Summary of Primidone's Effects on TRPM3 Channels

| Parameter | Value/Range | Experimental Context |

|---|---|---|

| IC₅₀ for TRPM3 Inhibition | 0.6 - 6 µM | Fluorometric Ca²⁺ influx assays in HEK293 cells expressing TRPM3 [1] |

| In Vivo Analgesic Dose | Low doses (markedly lower than anticonvulsive plasma concentrations) | PregS- and heat-induced pain models in mice [1] |

| Inhibition of PregS-induced Ca²⁺ Influx | Potent blockade via allosteric modulation | Single-cell Ca²⁺ measurements [1] |

| Blockade of Atypical Currents | Reversible inhibition of PregS+Clt-induced inwardly rectifying currents | Electrophysiological measurements [1] |

| Mutant TRPM3 (V990M) Inhibition | ~50% block at 25 µM | Fura-2-based Ca²⁺ imaging in HEK293T cells [2] |

Application Notes & Experimental Protocols

Fluorometric Ca²⁺ Influx Assay in Cell Suspensions

This protocol is adapted from the primary screening method used to identify Primidone as a TRPM3 inhibitor [1].

- Cell Line: HEK293 cells stably expressing myc-tagged mouse TRPM3α2 (HEKmTRPM3) [1].

- Calcium Indicator: Fluo-4/AM (4 µM). Cells are incubated with the dye for 30 minutes at 37°C [1].

- Buffer: HEPES-buffered solution (HBS) containing 135 mM NaCl, 6 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5.5 mM D-glucose, and 10 mM HEPES (pH 7.4 with NaOH) [1].

- Experimental Procedure:

- Prepare cell suspension in HBS buffer.

- Pre-load a 384-well plate with this compound (or vehicle control) at desired concentrations.

- Add Fluo-4-loaded cell suspension to wells; final test concentration of this compound was 20 µM in the initial screen [1].

- Record baseline fluorescence for 160 seconds.

- Add TRPM3 agonist Pregnenolone Sulfate (PregS, 35 µM) to each well.

- Monitor fluorescence intensities for an additional 600 seconds.

- Data Analysis:

- Correct fluorescence intensities (F) for background and normalize to initial intensity (F₀) for each well.

- Calculate normalized response as F/F₀.

- Fit concentration-response data to a 4-parameter Hill equation to determine IC₅₀ values [1].

Single-Cell Calcium Imaging and Specificity Testing

This method allows for kinetic analysis and confirmation of target specificity [1] [2].

- Cell Culture: Cells are seeded onto poly-L-lysine-coated coverslips 24 hours before experiments [1].

- Transfection (for specificity): Use HEK293 cells stably expressing related channels like TRPV1, TRPM8, or TRPA1 [1].

- Imaging Setup:

- For Fura-2 (Ratiometric): Use a system capable of sequential excitation at 340 nm and 380 nm, with emission detection at ~510 nm [3]. This is ideal for quantitative measurements and detecting basal activity in mutant TRPM3 [2].

- For Fluo-4 (Single wavelength): Use ~488 nm excitation and ~525 nm emission [3]. This is brighter and more suitable for confocal imaging [3].

- Experimental Procedure:

- Data Analysis:

- For Fura-2, calculate the ratio of emission (F₃₄₀/F₃₈₀) [3].

- Express data as Δ[Ca²⁺]ᵢ or normalized ratio (F/F₀).

In Vivo Assessment of Analgesic Effect

This describes the in vivo model used to validate the physiological relevance of TRPM3 inhibition by this compound [1].

- Animal Model: Mice.

- This compound Preparation: Suspend in 0.5% Tween 20 (also used as the vehicle control) [1].

- Administration: Administer via appropriate route (e.g., intraperitoneal injection) at low doses.

- Pain Models:

- Outcome Measurement: Quantify reduction in pain-related behaviors.

Signaling Pathway & Experimental Workflow